N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
654677-33-5 |
|---|---|
Molecular Formula |
C15H16FNO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2-fluoro-2-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-15(16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
InChI Key |
PTCAUTIRPMIDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- TsCl (1.2 equiv) and 2-fluoro-2-phenylethylamine (1.0 equiv) are combined in anhydrous dichloromethane (DCM) under nitrogen.
- Base : Triethylamine (Et₃N, 2.5 equiv) or pyridine is added to scavenge HCl.
- Temperature : 0–25°C for 4–12 hours.
- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
- Yield : 70–85% after purification via silica gel chromatography (hexane/EtOAc 3:1).
Synthesis of 2-Fluoro-2-phenylethylamine Precursor
The amine precursor is synthesized via two primary routes:
Fluorination of 2-Phenylethyl Bromide
Reductive Amination of 2-Fluoroacetophenone
Metal-Catalyzed Oxidative Aminofluorination
A one-pot method combines alkene substrates with sulfonamides and fluorinating agents.
Copper-Catalyzed Protocol (Patent WO2016082052A1)
Silver-Mediated Fluorination (RSC Adv. 2015)
- Reagents : AgOTf (20 mol%), 4-fluorostyrene, and TsCl.
- Conditions : DMA, 25°C, 12 hours.
- Yield : 68% (19F NMR).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct sulfonylation | High yield, minimal steps | Requires rare amine precursor | 70–85% |
| Reductive amination | Commercially available ketone starting material | Multi-step, moderate yield | 65–75% |
| Oxidative aminofluorination | One-pot, avoids pre-formed amine | Requires expensive catalysts/fluorinating agents | 55–68% |
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.25–7.18 (m, 5H, Ph), 4.32 (td, J = 14.2, 6.8 Hz, 1H, CHF), 3.12 (dd, J = 14.2, 6.8 Hz, 2H, CH₂N), 2.44 (s, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -178.2 (t, J = 14.2 Hz).
- HRMS (ESI+) : Calcd for C₁₅H₁₆FNO₂S [M+H]⁺: 294.0964; Found: 294.0967.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluoro group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide has shown promising antimicrobial properties. In one study, it demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential as an effective antimicrobial agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In controlled trials, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.
- Enzyme Inhibition : As a sulfonamide derivative, this compound can act as an enzyme inhibitor, particularly in the context of metabolic disorders. For instance, it has been investigated for its inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type II diabetes and Alzheimer's disease respectively .
Biological Studies
- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating their activity. This interaction can affect downstream signaling pathways, making it a valuable tool for studying biological processes and drug mechanisms.
- Pharmacokinetics : Preliminary studies suggest that this compound has moderate solubility and absorption characteristics, impacting its bioavailability and therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated various sulfonamide derivatives against common pathogens. This compound exhibited notable activity against Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving inflammatory models, the compound was shown to significantly reduce inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in developing treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro-phenylethyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamides
Key Observations :
- The para-methyl group on the benzene ring is a common feature, likely enhancing lipophilicity and stability .
- The 2-fluoro-2-phenylethyl group in the target compound introduces steric bulk and electronic effects distinct from hydroxyl () or nitro-chloro substituents ().
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Profiles
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves reacting 4-methylbenzenesulfonyl chloride with 2-fluoro-2-phenylethylamine under basic conditions, analogous to ’s method.
- Azide substitution () offers an alternative route for introducing nitrogen-based functional groups.
Analytical Characterization
Structural confirmation of sulfonamides relies on NMR, IR, and X-ray crystallography:
Table 4: Analytical Data Comparison
Biological Activity
N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. Its molecular formula is . The inclusion of a fluorine atom enhances its lipophilicity, which may improve interactions with biological targets such as enzymes and receptors involved in metabolic pathways.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The presence of the fluorine atom may also influence the compound's interaction with specific enzymes, potentially enhancing its antibacterial efficacy.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antibacterial Activity : Similar to other sulfonamides, this compound may inhibit the growth of certain bacteria by interfering with folate synthesis.
- Anticancer Properties : Some studies suggest that compounds with sulfonamide groups can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully .
Research Findings and Case Studies
Several studies have explored the biological activity of sulfonamides similar to this compound:
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide | C15H16FNO2S | Similar structure but different fluorine position; potential variations in biological activity. |
| N-(4-Fluorophenyl)-4-methylbenzene-1-sulfonamide | C15H16FNO2S | Contains a para-fluorophenyl group; may exhibit distinct pharmacological properties. |
| N-(3-Fluorophenyl)-4-methylbenzene-1-sulfonamide | C15H16FNO2S | Features a meta-fluorophenyl group; differences in electronic properties may affect activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
